molecular formula C23H21F3N4O2S B2400702 3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1793857-86-9

3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2400702
CAS No.: 1793857-86-9
M. Wt: 474.5
InChI Key: ONKUEXYPBKFXQH-UHFFFAOYSA-N
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Description

"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a complex chemical compound often utilized for its unique structural features and potential applications in medicinal chemistry and materials science. Its multifaceted structure, incorporating both quinazolinone and oxadiazole moieties, renders it a promising candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" typically involves a multi-step process One common approach starts with the formation of the quinazolinone core via the condensation of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions Following this, the oxadiazole ring is introduced through cyclization reactions involving hydrazides and carbonyl compounds

Industrial Production Methods

Industrial-scale production of this compound would likely employ continuous flow synthesis to enhance reaction efficiency and yield. This involves leveraging automated reactors where the reagents are continuously fed into the system and the product is continuously collected. Optimizing parameters such as reagent concentration, temperature, and residence time is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions it Undergoes

"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is prone to several types of chemical reactions:

  • Oxidation: : It can undergo oxidative transformations, especially at the thioether linkage, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, leading to hydrogenated products.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: halogenated compounds, Grignard reagents, and organolithiums. Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) and require rigorous control of temperature and pH to avoid unwanted side reactions.

Major Products Formed

Reaction products vary widely depending on the conditions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction could result in partially or fully hydrogenated derivatives, and substitution reactions produce variously functionalized aromatics.

Scientific Research Applications

"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is significant in numerous research fields:

  • Chemistry: : Serves as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

  • Industry: : Used in the development of new materials, especially in polymers and advanced composites due to its stability and electronic properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : May interact with various enzymes and receptors, modulating their activity.

  • Pathways Involved: : Potential to impact signal transduction pathways, gene expression, and enzyme inhibition.

Comparison with Similar Compounds

Several structurally related compounds exist:

  • Similar Compounds: : Examples include other quinazolinone derivatives, oxadiazole-containing molecules, and compounds featuring trifluoromethylphenyl groups.

  • Uniqueness: : This compound's combination of quinazolinone and oxadiazole units along with the trifluoromethyl group provides a distinct set of properties, particularly in terms of electronic effects and steric hindrance, making it a unique entity in its class.

This should cover a detailed and thorough article on the compound "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one". Any other chemistry rabbit holes you want to dive into?

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2S/c1-14(2)10-11-30-21(31)17-8-3-4-9-18(17)27-22(30)33-13-19-28-20(29-32-19)15-6-5-7-16(12-15)23(24,25)26/h3-9,12,14H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUEXYPBKFXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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